molecular formula C8H10O3 B1470534 3-(Furan-3-yl)-2-methylpropanoic acid CAS No. 1539849-57-4

3-(Furan-3-yl)-2-methylpropanoic acid

Cat. No.: B1470534
CAS No.: 1539849-57-4
M. Wt: 154.16 g/mol
InChI Key: NRWJBJHTUGGZJK-UHFFFAOYSA-N
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Description

3-(Furan-3-yl)-2-methylpropanoic acid is an organic compound that features a furan ring attached to a propanoic acid moiety. This compound is part of the broader class of furan derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and industry. The presence of the furan ring imparts unique chemical properties to the compound, making it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-3-yl)-2-methylpropanoic acid can be achieved through several methods. One common approach involves the reaction of furan derivatives with appropriate alkylating agents under controlled conditions. For instance, the reaction of furan-3-carboxylic acid with methyl iodide in the presence of a base such as potassium carbonate can yield this compound. The reaction typically requires refluxing in an organic solvent like acetone or dimethylformamide (DMF) to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Furan-3-yl)-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid under strong oxidative conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydrogen atoms on the furan ring can be substituted with halogens or other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: 3-(Furan-3-yl)-2-methylpropanol.

    Substitution: Halogenated furan derivatives.

Scientific Research Applications

3-(Furan-3-yl)-2-methylpropanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of polymers and resins due to its reactive furan ring.

Mechanism of Action

The mechanism of action of 3-(Furan-3-yl)-2-methylpropanoic acid involves its interaction with various molecular targets. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the carboxylic acid group can form hydrogen bonds with amino acid residues, influencing enzyme activity and receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • 2-Furoic acid
  • 3-Furoic acid
  • 5-Methyl-2-furoic acid
  • 2-Furylacetic acid
  • 2,5-Furandicarboxylic acid
  • 3-(2-Furyl)acrylic acid

Uniqueness

3-(Furan-3-yl)-2-methylpropanoic acid is unique due to the presence of both a furan ring and a methyl-substituted propanoic acid moiety. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical modifications, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-(furan-3-yl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-6(8(9)10)4-7-2-3-11-5-7/h2-3,5-6H,4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWJBJHTUGGZJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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